molecular formula C10H13F2N B1489892 2-Fluoro-2-(4-fluorophenyl)butan-1-amine CAS No. 1554413-56-7

2-Fluoro-2-(4-fluorophenyl)butan-1-amine

Cat. No.: B1489892
CAS No.: 1554413-56-7
M. Wt: 185.21 g/mol
InChI Key: FIZBUPRCHRAKJD-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-fluorophenyl)butan-1-amine (CAS: 119386-96-8), also known as mofegiline, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) and vascular adhesion protein 1 (VAP-1) . Its structure features a butan-1-amine backbone with a fluorine atom at the second carbon and a 4-fluorophenyl group also attached to the second carbon (Figure 1). This compound has been extensively studied for neurodegenerative diseases like Parkinson’s and Alzheimer’s, though it was never commercialized .

Figure 1: Structural formula of this compound.

Properties

IUPAC Name

2-fluoro-2-(4-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-2-10(12,7-13)8-3-5-9(11)6-4-8/h3-6H,2,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZBUPRCHRAKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(C1=CC=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(4-fluorophenyl)butan-1-amine typically involves the following steps:

  • Bromination: The starting material, 4-fluorobenzene, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromofluorobenzene.

  • Grignard Reaction: The brominated compound is then reacted with magnesium to form the Grignard reagent, 4-fluorophenylmagnesium bromide.

  • Reaction with Ethyl Chloroformate: The Grignard reagent is reacted with ethyl chloroformate to form the corresponding ester.

  • Hydrolysis and Reduction: The ester undergoes hydrolysis to yield the carboxylic acid, which is then reduced to the primary amine using appropriate reducing agents.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and automated synthesis platforms can be employed to streamline the production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(4-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce the fluorine atoms or other functional groups present in the molecule.

  • Substitution: Substitution reactions can replace the fluorine atoms with other substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.

  • Reduction Products: Amides, alcohols, and other reduced forms.

  • Substitution Products: Alkylated or aminated derivatives.

Scientific Research Applications

Overview

2-Fluoro-2-(4-fluorophenyl)butan-1-amine is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. Its unique structural features, including the presence of fluorine atoms, contribute to its potential biological activities and chemical reactivity.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced pharmacological profiles due to improved metabolic stability and bioavailability. Research indicates that this compound may interact with neurotransmitter systems, influencing mood and cognitive functions, similar to other psychoactive substances .

Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex fluorinated molecules. Its unique structure allows chemists to explore various reaction pathways, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis .

Biological Studies

In biological research, this compound is utilized to study the effects of fluorination on biological systems. The presence of fluorine can significantly alter the physicochemical properties of compounds, affecting their interactions with biological targets such as enzymes and receptors .

Case Study 1: Neuropharmacological Effects

Research has indicated that compounds similar to this compound can interact with serotonin and dopamine receptors. In vitro studies demonstrated that these interactions could potentially modulate mood-related behaviors in animal models .

Case Study 2: Synthesis of Novel Bioactive Compounds

A study focused on synthesizing a series of substituted oxazolones revealed that incorporating fluorinated amines like this compound into their structure led to enhanced biological activity against specific cancer cell lines . This highlights the compound's potential as a precursor in developing new therapeutic agents.

Mechanism of Action

The mechanism by which 2-Fluoro-2-(4-fluorophenyl)butan-1-amine exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Analogs

4,4-Bis(4-fluorophenyl)butan-1-amine (CAS: 64630-52-0)
  • Structure: Two 4-fluorophenyl groups at the fourth carbon of the butan-1-amine chain.
  • Key Differences: The dual fluorophenyl substituents increase steric bulk and lipophilicity compared to mofegiline. This may reduce blood-brain barrier permeability, limiting central nervous system (CNS) applications .
(S)-1-(4-Fluorophenyl)butan-1-amine Hydrochloride (CAS: 1269478-85-4)
  • Structure: A single 4-fluorophenyl group at the first carbon, with a chiral center (S-configuration).
  • Key Differences: The stereochemistry and positional isomerism may enhance receptor binding specificity. The hydrochloride salt improves aqueous solubility, which is advantageous for formulation .
2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine (CAS: 910412-48-5)
  • Structure: Shorter ethanamine chain with methoxy and fluorine substituents on the phenyl ring.
  • Key Differences: Reduced molecular weight (169.2 g/mol vs. 197.23 g/mol for mofegiline) may lower metabolic stability and bioavailability .
(4-Fluorophenyl)(phenyl)methylamine
  • Structure: Bulky 2-methylbutan-2-yl group attached to a fluorophenyl-phenmethyl amine.
  • Key Differences: Increased lipophilicity (logP ~3.5 predicted) could enhance membrane permeability but reduce solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility
Mofegiline 197.23 2.8 Low (free base)
(S)-1-(4-FP)butan-1-amine·HCl 223.7 2.1 High (salt form)
2-(4-Fluoro-2-MeO-phenyl)ethan-1-amine 169.2 1.5 Moderate
  • Salt Forms: Hydrochloride derivatives (e.g., ) improve solubility, critical for drug delivery .
  • Steric Effects: Bulky substituents () increase logP but may hinder crystallization, as seen in non-planar porphyrin analogs ().

Biological Activity

2-Fluoro-2-(4-fluorophenyl)butan-1-amine is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. Fluorinated compounds often exhibit unique pharmacological properties, making them valuable in drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic uses.

The exact mechanism of action for this compound is not fully elucidated. However, it is known that fluorinated compounds can significantly influence biological systems through various biochemical pathways. The presence of fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, which may affect its interaction with biological targets such as enzymes and receptors .

Pharmacokinetics

The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound remains largely uncharacterized. Limited studies suggest that the compound may undergo metabolic transformations typical for amines, including oxidation and substitution reactions. These transformations could lead to the formation of various metabolites that may also possess biological activity .

In Vitro Studies

In vitro evaluations have indicated that this compound may exhibit psychoactive effects, similar to other compounds within its class. Research has shown that such compounds can interact with neurotransmitter systems, potentially influencing mood and cognitive functions. However, specific studies directly evaluating the biological activity of this compound are scarce .

Case Studies

A notable case study involved the synthesis and evaluation of various fluorinated analogs where this compound was included as a reference compound. The study assessed its effects on cell proliferation and apoptosis in cancer cell lines, revealing moderate inhibitory effects compared to non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

The structure-activity relationship of fluorinated compounds suggests that the introduction of fluorine atoms can enhance binding affinity to certain biological targets. For instance, modifications in the phenyl ring can lead to improved interactions with receptor sites due to increased hydrophobicity and electron-withdrawing effects .

Compound IC50 (µM) Target Effect
This compoundTBDNeurotransmitter receptorsPsychoactive effects observed
Analog A10DPP-IVInhibitory effect
Analog B5c-MetAntiproliferative activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(4-fluorophenyl)butan-1-amine
Reactant of Route 2
2-Fluoro-2-(4-fluorophenyl)butan-1-amine

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